molecular formula C11H7F6NS2 B14778029 (2,5-Bis(trifluoromethylthio)phenyl)propanenitrile

(2,5-Bis(trifluoromethylthio)phenyl)propanenitrile

Cat. No.: B14778029
M. Wt: 331.3 g/mol
InChI Key: VQQCRCNFVGBJRO-UHFFFAOYSA-N
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Description

(2,5-Bis(trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NS2 and a molecular weight of 331.3 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (2,5-Bis(trifluoromethylthio)phenyl)propanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethylthio)phenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(2,5-Bis(trifluoromethylthio)phenyl)propanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Bis(trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,5-Bis(trifluoromethylthio)phenyl)propanenitrile include:

Uniqueness

The uniqueness of this compound lies in its dual trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and lipophilicity, making it valuable in diverse research and industrial applications .

Properties

Molecular Formula

C11H7F6NS2

Molecular Weight

331.3 g/mol

IUPAC Name

3-[2,5-bis(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NS2/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-4,6H,1-2H2

InChI Key

VQQCRCNFVGBJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCC#N)SC(F)(F)F

Origin of Product

United States

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